Cas no 2171767-42-1 (2-cyclopropyl-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}acetic acid)

2-cyclopropyl-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}acetic acid is a specialized organic compound featuring a cyclopropyl ring, a fluorenyl moiety, and an amino acid derivative. This compound offers unique structural features that enhance its potential applications in organic synthesis and medicinal chemistry. Its distinct functionality and chemical stability make it a valuable tool for researchers seeking to develop novel compounds with potential biological activity.
2-cyclopropyl-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}acetic acid structure
2171767-42-1 structure
商品名:2-cyclopropyl-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}acetic acid
CAS番号:2171767-42-1
MF:C27H30N2O5
メガワット:462.537507534027
CID:6436395
PubChem ID:165579679

2-cyclopropyl-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-cyclopropyl-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}acetic acid
    • 2-cyclopropyl-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}acetic acid
    • EN300-1525730
    • 2171767-42-1
    • インチ: 1S/C27H30N2O5/c30-24(29-25(26(31)32)16-12-13-16)14-17-6-5-11-23(17)28-27(33)34-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,16-17,22-23,25H,5-6,11-15H2,(H,28,33)(H,29,30)(H,31,32)
    • InChIKey: RETCXSOXWCSAKU-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1CCCC1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C(=O)O)C1CC1

計算された属性

  • せいみつぶんしりょう: 462.21547206g/mol
  • どういたいしつりょう: 462.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 746
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 105Ų

2-cyclopropyl-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1525730-0.1g
2-cyclopropyl-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}acetic acid
2171767-42-1
0.1g
$2963.0 2023-06-05
Enamine
EN300-1525730-0.05g
2-cyclopropyl-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}acetic acid
2171767-42-1
0.05g
$2829.0 2023-06-05
Enamine
EN300-1525730-10000mg
2-cyclopropyl-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}acetic acid
2171767-42-1
10000mg
$14487.0 2023-09-26
Enamine
EN300-1525730-1.0g
2-cyclopropyl-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}acetic acid
2171767-42-1
1g
$3368.0 2023-06-05
Enamine
EN300-1525730-50mg
2-cyclopropyl-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}acetic acid
2171767-42-1
50mg
$2829.0 2023-09-26
Enamine
EN300-1525730-500mg
2-cyclopropyl-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}acetic acid
2171767-42-1
500mg
$3233.0 2023-09-26
Enamine
EN300-1525730-2.5g
2-cyclopropyl-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}acetic acid
2171767-42-1
2.5g
$6602.0 2023-06-05
Enamine
EN300-1525730-5.0g
2-cyclopropyl-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}acetic acid
2171767-42-1
5g
$9769.0 2023-06-05
Enamine
EN300-1525730-10.0g
2-cyclopropyl-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}acetic acid
2171767-42-1
10g
$14487.0 2023-06-05
Enamine
EN300-1525730-1000mg
2-cyclopropyl-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}acetic acid
2171767-42-1
1000mg
$3368.0 2023-09-26

2-cyclopropyl-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}acetic acid 関連文献

2-cyclopropyl-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}acetic acidに関する追加情報

Introduction to 2-cyclopropyl-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}acetic acid (CAS No. 2171767-42-1)

2-cyclopropyl-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}acetic acid, identified by its CAS number 2171767-42-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes cyclopropyl, cyclopentyl, and fluorene moieties, each contributing unique pharmacophoric properties that make it a promising candidate for drug discovery and development.

The molecular structure of 2-cyclopropyl-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}acetic acid is notable for its multifunctional nature. The presence of a fluorene group, specifically (9H-fluoren-9-yl)methoxycarbonyl, introduces a rigid aromatic system that can enhance binding affinity and metabolic stability. Additionally, the incorporation of an amino group linked to a cyclopentylacetamide moiety suggests potential bioactivity in modulating enzyme inhibition or receptor interaction. These structural features align with the growing interest in designing molecules with enhanced pharmacokinetic profiles and targeted therapeutic effects.

In recent years, the pharmaceutical industry has witnessed a surge in the development of heterocyclic compounds due to their diverse biological activities. The cyclopropyl and cyclopentyl rings in this compound contribute to its lipophilicity, which is often a critical factor in drug absorption and distribution. Furthermore, the amide bond within the structure may serve as a hinge region for protein interactions, enabling the compound to act as a scaffold for further derivatization. Such structural attributes make 2-cyclopropyl-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}acetic acid a valuable asset in medicinal chemistry libraries.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that molecules with similar structural motifs have shown promise in inhibiting key enzymes involved in inflammatory pathways and cancer progression. The fluorene moiety, in particular, has been extensively studied for its ability to modulate biological processes through precise interactions with target proteins. By leveraging these insights, researchers are exploring ways to optimize the pharmacological properties of 2-cyclopropyl-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}acetic acid for therapeutic use.

The synthesis of CAS No. 2171767-42-1 involves multi-step organic transformations that highlight the synthetic prowess required to construct such complex molecules. Key steps include the introduction of protective groups, such as the methoxycarbonyl (MOC) group on the amino function, which ensures regioselective modifications during subsequent reactions. The coupling of the fluorene derivative with the cyclopentylamine backbone necessitates careful control of reaction conditions to achieve high yields and purity. These synthetic challenges underscore the importance of advanced chemical methodologies in developing novel drug candidates.

Evaluation of CAS No. 2171767-42-1 in preclinical studies has revealed intriguing biological activities that warrant further investigation. Initial assays suggest that this compound exhibits inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in mediating inflammatory responses. Moreover, preliminary cell-based assays indicate potential antiproliferative activity against certain cancer cell lines, making it an attractive candidate for oncology research. These findings align with emerging trends in drug discovery, where multifunctional compounds are being prioritized for their ability to modulate multiple disease pathways simultaneously.

The role of computational chemistry and molecular modeling has been instrumental in understanding the binding interactions of CAS No. 2171767-42-1 with biological targets. Advanced docking studies have provided insights into how different parts of the molecule interact with receptor sites, allowing researchers to predict and optimize its pharmacological profile. These computational approaches complement experimental efforts by offering rapid screening tools for identifying lead compounds with high affinity and selectivity. As computational methods continue to evolve, they will play an increasingly critical role in accelerating drug discovery pipelines.

Future directions for research on CAS No. 2171767-42-1 include exploring its potential as a prodrug or precursor for more active metabolites. The presence of functional groups such as carboxylic acids and amides provides opportunities for chemical modifications that could enhance bioavailability or target specificity. Additionally, investigating its behavior in vivo will be crucial for assessing its therapeutic potential and safety profile before moving into clinical trials. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential to translate preclinical findings into tangible therapeutic benefits.

The broader implications of studying compounds like CAS No. 2171767-42-1 extend beyond individual drug development projects. They contribute to our fundamental understanding of how molecular structure influences biological activity, providing valuable insights into drug design principles. As pharmaceutical research advances, such molecules will serve as benchmarks for evaluating new synthetic strategies and computational tools. Ultimately, they hold promise for improving human health by addressing complex diseases through innovative therapeutic interventions.

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